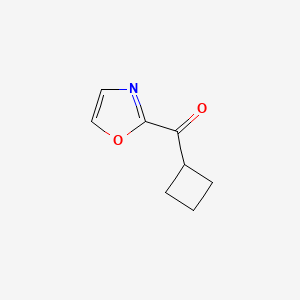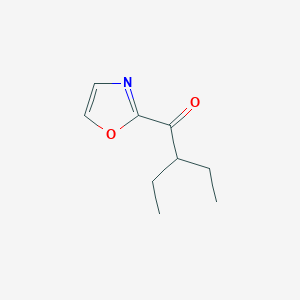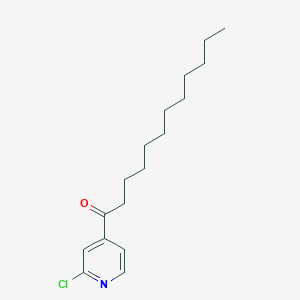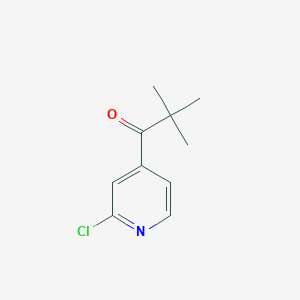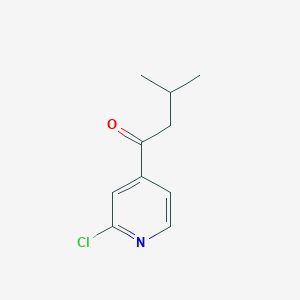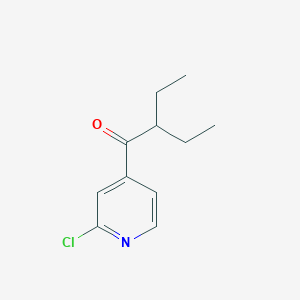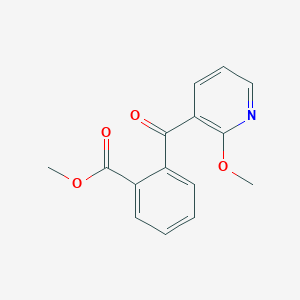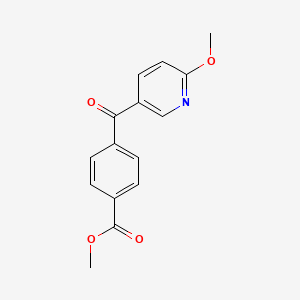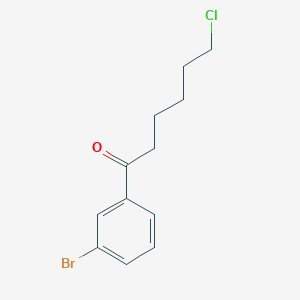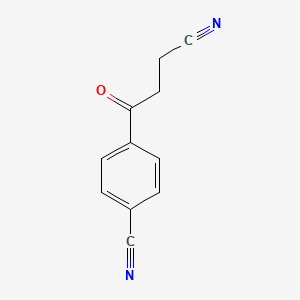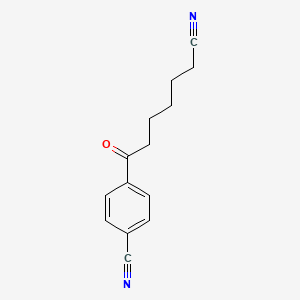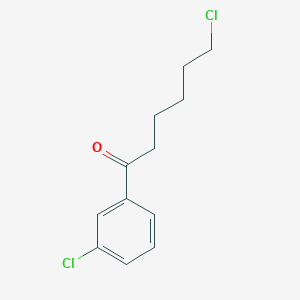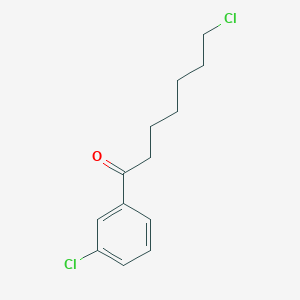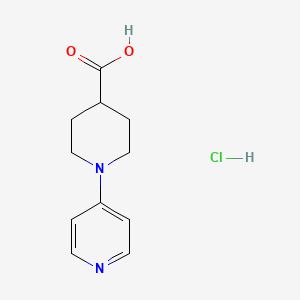
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is a derivative of piperidone, a class of compounds known for their unique biochemical properties .
Synthesis Analysis
The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride and its analogs has been a subject of interest in the field of organic chemistry . Piperidones serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The molecular structure of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride can be represented by the canonical SMILES string: C1CN (CCC1C (=O)O)C2=CC=NC=C2.Cl . This compound has a molecular weight of 242.70 g/mol .Physical And Chemical Properties Analysis
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride has a molecular weight of 242.70 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Conformational Analysis : A study by Burgos et al. (1992) focused on the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, closely related to 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. The research involved 1H and 13C NMR spectroscopy and X-ray diffraction, revealing conformational details of the synthesized compounds, including preferred conformations in methanol-d4 and conformational structures of the pyrrolidine and piperidine rings (Burgos et al., 1992).
Molecular Structure Analysis : Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, a structurally similar compound, through single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study provided insights into the crystal structure, hydrogen bonding, and conformations at the molecular level (Szafran et al., 2007).
Chemical Synthesis and Characterization
Synthesis of Related Compounds : The research by Acharya and Clive (2010) described the synthesis of piperidine derivatives from serine, which is a method that might be applicable to the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride. Their method involved Claisen rearrangement and provided a pathway to optically pure piperidines (Acharya & Clive, 2010).
Novel Synthesis Methods : Wei et al. (2016) developed a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a compound with similarities to the target molecule. This study demonstrated an optimized synthesis approach that might be relevant for the synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride (Wei et al., 2016).
Future Directions
Piperidone derivatives, such as 1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride, have diverse biological applications and are of particular interest due to their unique biochemical properties . They are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . Therefore, the future directions in the study of this compound may involve further exploration of these properties and potential applications in drug development.
properties
IUPAC Name |
1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFOXJSAQYSQIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
210962-09-7 | |
| Record name | 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

